molecular formula C19H15ClN4O2 B2688379 6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380082-02-8

6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2688379
CAS No.: 2380082-02-8
M. Wt: 366.81
InChI Key: UULDHFORNPLALT-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a chlorophenyl group, a pyridine-2-carbonyl group, and an azetidin-3-yl group attached to a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of pyridine-2-carbonyl chloride with an appropriate azetidine derivative under basic conditions to form the azetidin-3-yl intermediate.

    Coupling with Chlorophenyl Derivative: The azetidin-3-yl intermediate is then coupled with 4-chlorobenzaldehyde in the presence of a suitable catalyst to form the desired product.

    Cyclization to Form Dihydropyridazinone Core: The final step involves cyclization of the intermediate product under acidic or basic conditions to form the dihydropyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
  • **6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-thione
  • **6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-amine

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c20-14-6-4-13(5-7-14)16-8-9-18(25)24(22-16)15-11-23(12-15)19(26)17-3-1-2-10-21-17/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULDHFORNPLALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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